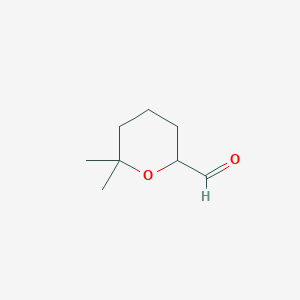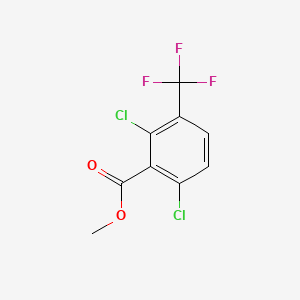![molecular formula C13H14N2O2 B14020504 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole CAS No. 57595-66-1](/img/structure/B14020504.png)
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents . The unique structure of this compound makes it a compound of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reductive cyclization of 2-azidobenzaldehydes with amines can be employed to form the indazole ring . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also used to synthesize indazoles .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Metal-catalyzed synthesis is preferred due to its efficiency and minimal formation of byproducts .
化学反応の分析
Types of Reactions
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indazole ring.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out to introduce different substituents on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
科学的研究の応用
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.
類似化合物との比較
Similar Compounds
Similar compounds to 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole include other indazole derivatives, such as:
- 7,8,9-trimethoxy-4,5-dihydro-1H-benzo[g]indazole
- 1-(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(4-nitrophenyl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
特性
CAS番号 |
57595-66-1 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-5-8-3-4-9-7-14-15-13(9)10(8)6-12(11)17-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
NACRDJZYQHMAAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CCC3=C2NN=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


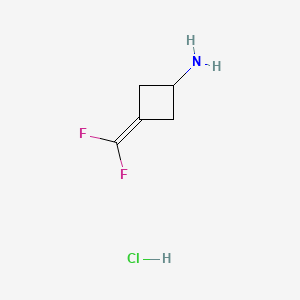
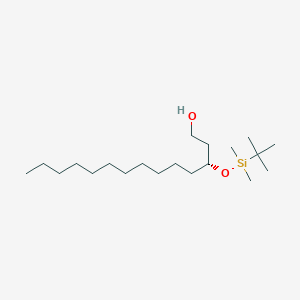
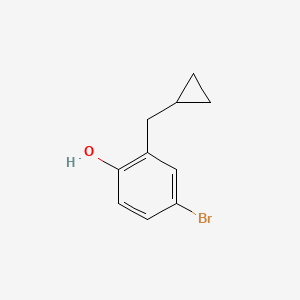
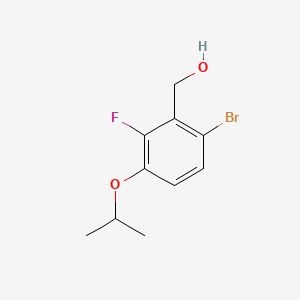
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
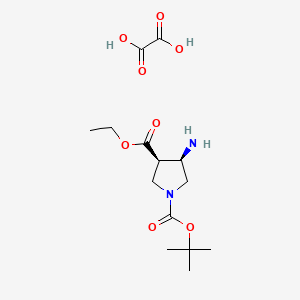
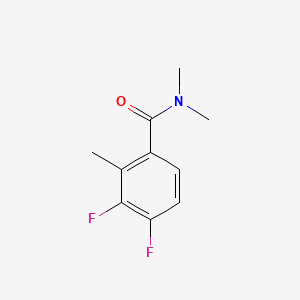
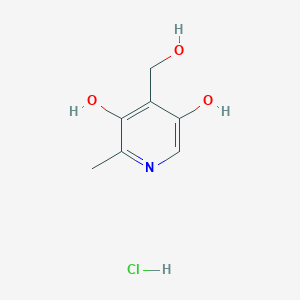
![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
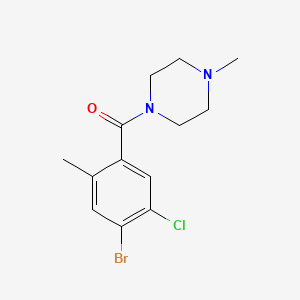
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
